molecular formula C18H16BrN3O2 B2603410 3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034612-12-7

3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2603410
CAS No.: 2034612-12-7
M. Wt: 386.249
InChI Key: LMKBDAYOZATBHM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic propanamide derivative featuring a brominated aromatic ring, a furan heterocycle, and a pyrazine-methyl substituent. While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs suggest key characteristics:

  • Core Structure: A propanamide backbone links a 2-bromophenyl group to a pyrazine ring substituted with a furan-3-yl moiety.
  • Electronic Properties: The bromine atom (electron-withdrawing) and heterocycles (furan and pyrazine) likely influence solubility, lipophilicity, and binding interactions.
  • Hypothetical Synthesis: Similar compounds (e.g., ) are synthesized via Suzuki coupling for aryl-heterocycle linkages and amide bond formation for the propanamide chain .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-15-4-2-1-3-13(15)5-6-17(23)22-11-16-18(21-9-8-20-16)14-7-10-24-12-14/h1-4,7-10,12H,5-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKBDAYOZATBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the furan and pyrazine rings through cyclization reactions. The final step involves the coupling of these rings with a propanamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan and pyrazine rings can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related propanamide derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₁₉H₁₆BrN₃O₂ (estimated) ~420 2-Bromophenyl, furan-3-yl, pyrazine-methyl Bromine enhances lipophilicity; pyrazine may improve π-π stacking
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c, ) C₁₆H₁₇N₅O₂S₂ 375 Thiazole, oxadiazole, methylphenyl Antimicrobial activity; melting point 134–178°C
3-[5-(4-Bromophenyl)furan-2-yl]-N-(3-chloro-2-methylphenyl)propanamide () C₂₀H₁₆BrClNO₂ 432.7 Bromophenyl, furan, chloro, methylphenyl High molecular weight due to halogens
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, ) C₁₆H₁₃FN₂O₂ 296.3 Fluorophenyl, thiazole, furan Anticancer activity via KPNB1 inhibition

Biological Activity

3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide, with the CAS number 2034612-12-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3O2C_{18}H_{16}BrN_{3}O_{2} with a molecular weight of 386.2 g/mol. The structure includes a bromophenyl group, a furan ring, and a pyrazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₃O₂
Molecular Weight386.2 g/mol
CAS Number2034612-12-7

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic reactions. The synthetic route generally involves the coupling of furan and pyrazine derivatives followed by bromination and amide formation.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group in related compounds has been noted for its antibacterial effects, suggesting that the studied compound may also possess such activity .

Antiviral Activity

A study on pyrazine derivatives has shown promising antiviral activity against Zika virus protease (ZVpro), indicating that the structural components of this compound might contribute to similar antiviral mechanisms .

The mechanism by which this compound exerts its biological effects could involve interaction with specific enzymes or receptors. The presence of the furan and pyrazine rings may facilitate binding to biological targets, potentially inhibiting enzymatic activity or modulating receptor functions.

Case Studies

  • Antiviral Activity : A series of studies have demonstrated that certain pyrazine derivatives can act as allosteric inhibitors of viral proteases, with IC50 values indicating effective inhibition at low concentrations . These findings suggest that this compound may have potential as an antiviral agent.
  • Antimicrobial Testing : In vitro tests on structurally related compounds have shown significant antibacterial activity against various strains of bacteria, supporting the hypothesis that the compound may also exhibit similar properties .

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